N,N-ビス(エチルメタンチオスルホン酸) ビオチンアミド

説明

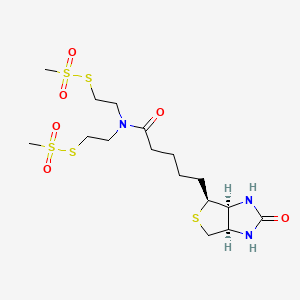

N,N-Bis(ethylmethanethiosulfonate) Biotinamide is a compound used primarily in proteomics research. It is a derivative of biotin, a vitamin that plays a crucial role in various metabolic processes. The molecular formula of N,N-Bis(ethylmethanethiosulfonate) Biotinamide is C16H29N3O6S5, and it has a molecular weight of 519.74 .

科学的研究の応用

N,N-Bis(ethylmethanethiosulfonate) Biotinamide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

Proteomics Research: It is used as a labeling reagent for the identification and quantification of proteins in complex biological samples.

Analytical Method Development: The compound is employed in the development and validation of analytical methods for the detection and quantification of biotin and its derivatives.

Quality Control: It is used in quality control applications for the production of biotin and related compounds.

Drug Development: N,N-Bis(ethylmethanethiosulfonate) Biotinamide is investigated for its potential use in drug development, particularly in the design of biotin-based therapeutics.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(ethylmethanethiosulfonate) Biotinamide typically involves the reaction of biotin with ethylmethanethiosulfonate under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of N,N-Bis(ethylmethanethiosulfonate) Biotinamide follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient and cost-effective production. Quality control measures are implemented to ensure the consistency and quality of the final product .

化学反応の分析

Types of Reactions

N,N-Bis(ethylmethanethiosulfonate) Biotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions

Common reagents used in the reactions of N,N-Bis(ethylmethanethiosulfonate) Biotinamide include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from the reactions of N,N-Bis(ethylmethanethiosulfonate) Biotinamide depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may result in the formation of various biotin derivatives .

作用機序

The mechanism of action of N,N-Bis(ethylmethanethiosulfonate) Biotinamide involves its interaction with specific molecular targets and pathways. The compound binds to biotin-binding proteins, such as avidin and streptavidin, with high affinity. This binding facilitates the detection and quantification of biotinylated molecules in various biological assays .

類似化合物との比較

N,N-Bis(ethylmethanethiosulfonate) Biotinamide is unique compared to other biotin derivatives due to its specific chemical structure and properties. Similar compounds include:

Biotin: The parent compound, which is a water-soluble vitamin involved in various metabolic processes.

Biotinyl-N-hydroxysuccinimide ester: A commonly used biotinylation reagent for labeling proteins and other biomolecules.

Biotin-PEG derivatives: Biotin derivatives with polyethylene glycol (PEG) spacers, used to improve solubility and reduce steric hindrance in biotinylation reactions.

N,N-Bis(ethylmethanethiosulfonate) Biotinamide stands out due to its ability to undergo specific chemical reactions and its applications in proteomics research .

生物活性

N,N-Bis(ethylmethanethiosulfonate) Biotinamide is a compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant research findings.

Overview of N,N-Bis(ethylmethanethiosulfonate) Biotinamide

N,N-Bis(ethylmethanethiosulfonate) Biotinamide is a biotin derivative that incorporates a thiosulfonate moiety. This structural feature is believed to enhance its reactivity and biological interactions. The compound is primarily studied for its applications in biochemical research and potential therapeutic uses.

The biological activity of N,N-Bis(ethylmethanethiosulfonate) Biotinamide is largely attributed to its ability to interact with various biomolecules, particularly proteins. The thiosulfonate group can form covalent bonds with nucleophilic sites in proteins, potentially modifying their function.

Key Mechanisms:

- Protein Modification : The compound can modify cysteine residues in proteins, impacting their activity and stability.

- Cellular Uptake : Its biotin component facilitates cellular uptake through biotin receptors, enhancing its bioavailability within cells.

N,N-Bis(ethylmethanethiosulfonate) Biotinamide exhibits several biochemical properties that are crucial for its biological activity:

| Property | Description |

|---|---|

| Solubility | Soluble in polar solvents; limited solubility in non-polar solvents. |

| Stability | Stable under physiological conditions but may degrade under extreme pH. |

| Reactivity | Reacts with thiol groups in proteins, leading to potential changes in protein function. |

Antimicrobial Activity

Research indicates that N,N-Bis(ethylmethanethiosulfonate) Biotinamide exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

Enzyme Inhibition

The compound has been reported to inhibit specific enzymes involved in metabolic pathways, although detailed studies are still required to elucidate the exact mechanisms and targets.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of N,N-Bis(ethylmethanethiosulfonate) Biotinamide demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of commonly used antibiotics, indicating its potential as an alternative antimicrobial agent.

- Protein Interaction Studies : In vitro experiments have shown that N,N-Bis(ethylmethanethiosulfonate) Biotinamide modifies key proteins involved in cellular signaling pathways. This modification can lead to altered cellular responses, which may have implications for therapeutic applications in diseases characterized by dysregulated signaling.

- Toxicological Assessment : Preliminary toxicological assessments indicate that the compound has a favorable safety profile at low concentrations, although further studies are necessary to fully understand its long-term effects and potential cytotoxicity.

特性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis(2-methylsulfonylsulfanylethyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O6S5/c1-29(22,23)27-9-7-19(8-10-28-30(2,24)25)14(20)6-4-3-5-13-15-12(11-26-13)17-16(21)18-15/h12-13,15H,3-11H2,1-2H3,(H2,17,18,21)/t12-,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHWRGACRKJFAB-YDHLFZDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCN(CCSS(=O)(=O)C)C(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)SCCN(CCSS(=O)(=O)C)C(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O6S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675699 | |

| Record name | S,S'-[({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}azanediyl)di(ethane-2,1-diyl)] dimethanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217607-38-9 | |

| Record name | S,S'-[({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}azanediyl)di(ethane-2,1-diyl)] dimethanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。